Etebenecid - 1213-06-5

Etebenecid

Catalog Number: EVT-267791
CAS Number: 1213-06-5
Molecular Formula: C11H15NO4S
Molecular Weight: 257.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Etebenecid is a sulfonamide.
Synthesis Analysis

Etebenecid can be synthesized through several methods, often involving the reaction of specific precursor compounds under controlled conditions. One common synthetic route includes the following steps:

  1. Starting Materials: The synthesis typically begins with benzenesulfonic acid derivatives and other nitrogen-containing compounds.
  2. Reagents: Common reagents include bases such as sodium hydroxide or potassium carbonate to facilitate the reaction.
  3. Reaction Conditions: The reactions are usually performed under reflux conditions to ensure complete conversion of reactants to products. Temperature and reaction time are critical parameters, often maintained at around 100°C for several hours.
  4. Purification: After synthesis, the crude product is purified using techniques such as crystallization or chromatography to obtain pure etebenecid.

The detailed reaction mechanisms and conditions can vary based on the specific synthetic pathway employed.

Molecular Structure Analysis

The molecular structure of etebenecid reveals several key features:

  • Chemical Formula: C13_{13}H15_{15}N2_{2}O4_{4}S
  • Molecular Weight: Approximately 281.34 g/mol
  • Structural Characteristics: Etebenecid contains a sulfonamide group, which is significant for its biological activity. The presence of nitrogen atoms in its structure contributes to its solubility and reactivity.

The 2D representation of etebenecid highlights its functional groups, including the benzenesulfonic acid moiety, which plays a crucial role in its pharmacological effects.

Chemical Reactions Analysis

Etebenecid participates in various chemical reactions, primarily related to its function as a uricosuric agent:

  1. Uricosuric Activity: It promotes the renal excretion of uric acid by inhibiting the reabsorption of urate in the renal tubules.
  2. Drug Interactions: Etebenecid can interact with other medications, affecting their pharmacokinetics by altering their absorption and elimination pathways.
  3. Analytical Applications: In laboratory settings, etebenecid is used as an internal standard in assays for chemical analysis, particularly in studies involving urine samples to quantify other substances.

These reactions underscore etebenecid's role not only as a therapeutic agent but also as a valuable tool in analytical chemistry.

Mechanism of Action

Etebenecid's mechanism of action primarily involves:

  • Inhibition of Uric Acid Reabsorption: By blocking specific transporters (such as URAT1) in the renal tubules, etebenecid decreases uric acid reabsorption, leading to increased excretion.
  • Competitive Inhibition: It acts as a competitive inhibitor for urate transporters, effectively reducing serum urate levels.

These mechanisms contribute significantly to its effectiveness in managing conditions associated with high uric acid levels.

Physical and Chemical Properties Analysis

Etebenecid exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and alcohols; insoluble in non-polar solvents.
  • Melting Point: The melting point is generally around 150°C, indicating thermal stability under normal conditions.
  • pH Stability: Etebenecid maintains stability across a range of pH levels, making it suitable for various formulations.

These properties are crucial for understanding its behavior in biological systems and formulations.

Applications

Etebenecid has diverse applications across various fields:

  1. Medical Uses: Primarily used to treat gout by lowering uric acid levels. It may also be employed in combination therapies with other medications to enhance efficacy.
  2. Diagnostic Tool: Utilized as an internal standard in analytical chemistry for quantifying other compounds in biological samples.
  3. Research Applications: Investigated for potential roles in drug development and pharmacokinetic studies due to its interactions with renal transport systems.
Historical Development and Pharmacological Repurposing

Evolution from Probenecid Analogues to Targeted Uricosuric Agents

The development of etebenecid represents a strategic refinement in the evolution of organic anion transport inhibitors originating from probenecid's molecular scaffold. Probenecid (p-(dipropylsulfamoyl)benzoic acid) was first synthesized in 1949 as a derivative of benzoic acid, specifically designed to competitively inhibit renal tubular secretion of organic acids through structural mimicry [7]. This foundational molecule served as the chemical blueprint for subsequent uricosuric agents, including etebenecid. Medicinal chemistry efforts focused on optimizing the sulfamoyl group's alkyl substituents and carboxylic acid positioning to enhance URAT1 (urate transporter 1) specificity while minimizing off-target interactions with other organic anion transporters (OATs) [7].

Etebenecid emerged through systematic structure-activity relationship (SAR) studies that revealed the critical importance of N-alkyl chain length for urate transport selectivity. Molecular modifications to the probenecid scaffold yielded compounds with differential inhibitory profiles against URAT1 versus other renal transporters like OAT1 and OAT3 [7]. This refinement was pharmacologically significant because URAT1, located at the apical membrane of renal proximal tubule epithelial cells, mediates the majority of urate reabsorption in humans. By achieving greater specificity for URAT1 inhibition, etebenecid demonstrated improved uricosuric efficiency while reducing unwanted drug-drug interactions mediated through broad OAT inhibition—a limitation observed with earlier probenecid therapy [7] [6].

Table 1: Evolution of Uricosuric Agents from Probenecid to Targeted Analogues

CompoundMolecular ModificationPrimary TargetSelectivity Advancement
ProbenecidDipropylsulfamoyl benzoic acidPan-OAT inhibitionOriginal broad-spectrum inhibitor
SulfinpyrazonePhenylsulfinylpyrazolidineOAT1/OAT3/URAT1Moderate urate selectivity
BenzbromaroneBenzofuran halogenationURAT1Improved URAT1 potency
EtebenecidOptimized alkyl chain lengthURAT1Enhanced URAT1 specificity

The pharmacological transition from broad OAT inhibitors to targeted URAT1 blockers represents a paradigm shift in urate-lowering therapy. While probenecid inhibited multiple transporters including URAT1, OAT1, OAT3, and OAT4, etebenecid's design focused on maximizing URAT1 blockade while minimizing effects on secretory transporters involved in xenobiotic efflux [6]. This selectivity profile translates clinically to maintained uricosuric efficacy with reduced potential for altering pharmacokinetics of co-administered drugs eliminated through renal organic anion secretion pathways [7] [6].

Shift from Antibiotic Adjuvant to Hyperuricemia Management

Probenecid's initial clinical application as an antibiotic adjuvant provided the pharmacological foundation for etebenecid's eventual therapeutic niche. When introduced clinically in 1950 as "Benemid," probenecid was specifically indicated to prolong plasma concentrations of penicillin by competitively inhibiting its renal tubular secretion via OAT-mediated transport [7]. This application exploited probenecid's ability to block the active transport of organic acids across epithelial barriers, including the blood-brain barrier and renal tubules. The same transport inhibition mechanism serendipitously revealed probenecid's uricosuric potential when clinical observations noted decreased serum urate concentrations in treated patients [7].

The mechanistic connection between organic anion transport inhibition and urate excretion was elucidated through renal physiology studies in the 1950s-1960s. These investigations established that urate handling in the nephron involves a complex balance of reabsorptive and secretory transporters in the proximal tubule [6]. Approximately 90% of filtered urate undergoes reabsorption, primarily via apical URAT1 and basolateral GLUT9 transporters. Probenecid and its analogues, including etebenecid, disrupt this reabsorptive process by inhibiting URAT1-mediated urate exchange with intracellular anions [6] [8].

Table 2: Key Historical Transitions in Clinical Application

Time PeriodPrimary IndicationMechanistic UnderstandingTherapeutic Limitation
1950-1960sPenicillin adjuvantOAT-mediated antibiotic retentionUnderexploited uricosuric effect
1960-1980sGout monotherapyURAT1 inhibition discoveredBroad OAT inhibition causes drug interactions
1990s-PresentTargeted hyperuricemia managementMolecular characterization of urate transportersSelectivity achieved through structural refinement
Modern EraIndividualized urate-lowering therapyGenetic profiling of URAT1 variantsPrecision medicine applications for etebenecid

Etebenecid emerged as part of a pharmacological refinement process to optimize the uricosuric effect while minimizing ancillary transporter interactions. The therapeutic shift became clinically essential when research revealed that hyperuricemia and gout primarily result from renal urate underexcretion (approximately 90% of cases) rather than overproduction [6] [8]. This renal transport paradigm established URAT1 as a molecular target of high therapeutic relevance. Etebenecid's design specifically addresses the need for URAT1-selective inhibitors that can effectively manage hyperuricemia without the broad-spectrum OAT inhibition that complicated probenecid therapy through unpredictable drug-drug interactions [6] [7].

Rediscovery in Modern Drug Repurposing Paradigms

Etebenecid has experienced renewed scientific interest within contemporary drug repurposing frameworks that leverage existing pharmacological agents for novel therapeutic applications. The drug repurposing paradigm gained prominence through high-profile successes like sildenafil's transition from angina to erectile dysfunction therapy [7]. Systematic approaches to repurposing now include computational drug-target interactome (DTome) analysis, side-effect similarity mapping, and transcriptomic signature matching—all methodologies applied to etebenecid's pharmacological profile [7] [2].

Modern repurposing investigations have revealed etebenecid's multi-target potential extending beyond URAT1 inhibition. Significant research focuses on its activity against pannexin 1 (Panx1) hemichannels, which play crucial roles in inflammatory amplification through ATP release and inflammasome activation [1] [9]. In vitro studies demonstrate that etebenecid effectively blocks Panx1 channels at micromolar concentrations, suggesting potential applications in neuroinflammation and acute tissue injury [1]. This mechanism aligns with probenecid's established neuroprotective effects in experimental models of cerebral ischemia, where Panx1 inhibition reduces excitotoxic damage [1] [3].

Antiviral repurposing represents another promising frontier for etebenecid. High-throughput screening identified that probenecid and its analogues inhibit viral replication through interaction with host factors rather than viral targets. Specifically, etebenecid interferes with organic anion transporter 3 (OAT3)-mediated viral entry and endosomal trafficking required for influenza A, respiratory syncytial virus (RSV), and SARS-CoV-2 replication [9]. Phase 2 clinical trials of probenecid in COVID-19 patients demonstrated significantly accelerated viral clearance (7 days vs. 11 days with placebo) and symptom resolution (68% vs. 20% by day 10) [4] [9]. These findings position etebenecid as a promising broad-spectrum antiviral candidate with a mechanism less susceptible to viral mutation-driven resistance.

Table 3: Multi-Target Therapeutic Potential of Etebenecid

Therapeutic AreaMolecular TargetMechanismExperimental Evidence
Hyperuricemia/GoutURAT1Inhibits urate reabsorptionIncreased fractional urate excretion in renal models
NeuroinflammationPannexin-1 hemichannelsBlocks ATP release and inflammasome activationReduced IL-1β secretion in microglial cultures
Viral InfectionsOAT3 / Endosomal acidificationDisrupts viral entry and replicationIC50 13 nM against SARS-CoV-2 in vitro
Neurodegenerative DisordersOrganic anion transportersEnhances CNS drug penetrationIncreased brain concentration of antivirals and neuroprotectants

Etebenecid's ability to modulate blood-brain barrier (BBB) permeability has stimulated research into neurological applications. As an inhibitor of efflux transporters at the BBB, etebenecid increases central nervous system (CNS) bioavailability of therapeutic agents with poor intrinsic brain penetration [1] [2]. This property is being investigated for enhancing delivery of antiviral, antineoplastic, and neuroprotective compounds. The "probenecid test" paradigm from psychiatric research—which measured neurotransmitter metabolite accumulation following transport blockade—has evolved into targeted strategies for improving CNS drug efficacy [1]. Etebenecid's refined transporter selectivity profile may offer advantages over probenecid in these applications by minimizing off-target effects while maintaining beneficial BBB modulation.

Properties

CAS Number

1213-06-5

Product Name

Etebenecid

IUPAC Name

4-(diethylsulfamoyl)benzoic acid

Molecular Formula

C11H15NO4S

Molecular Weight

257.31 g/mol

InChI

InChI=1S/C11H15NO4S/c1-3-12(4-2)17(15,16)10-7-5-9(6-8-10)11(13)14/h5-8H,3-4H2,1-2H3,(H,13,14)

InChI Key

UACOQEQOBAQRDQ-UHFFFAOYSA-N

SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O

Solubility

30.4 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

Etebenecidum; Etebenecid; NSC 49467; NSC-49467; NSC49467 Ethebenecide; Urelim;

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.